![molecular formula C7H6Cl2N4 B1357955 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine CAS No. 805316-72-7](/img/structure/B1357955.png)

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

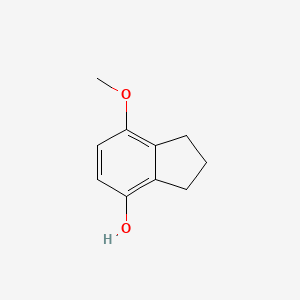

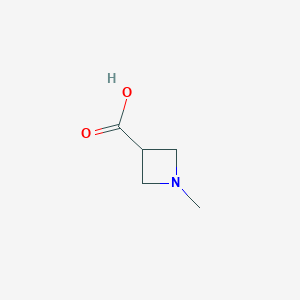

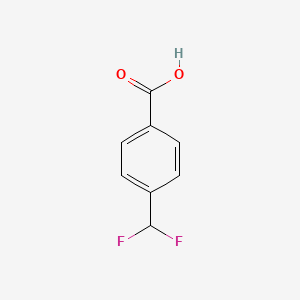

“4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H5Cl2N3. It has a molecular weight of 202.04 g/mol . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

The compound has a complex structure with an imidazo[4,5-c]pyridine core. The InChI code for this compound is 1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.04 g/mol. It has a topological polar surface area of 30.7 Ų and a complexity of 178. It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .Applications De Recherche Scientifique

Synthetic Methodologies

- Directed Solid-Phase Synthesis : The compound has been utilized in the solid-phase synthesis of imidazo[4,5-c]pyridines. This process involves a series of reactions including the use of polymer-supported amines and aldehydes for imidazole ring closure, allowing the preparation of trisubstituted derivatives (Lemrová et al., 2014).

- Cross-Coupling Reactions : The compound has been used in palladium-catalyzed Buchwald cross-coupling and Suzuki cross-coupling reactions, highlighting an optimized synthetic route for the production of heterocyclic amines (Sajith et al., 2013).

Chemical Modifications and Derivatives

- Preparation of Substituted Derivatives : A new synthetic route to produce 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine has been explored, showcasing the versatility of this compound in generating various derivatives (Bakke et al., 2003).

- Vibrational Spectra and Molecular Structure Analysis : Studies have been conducted on the molecular structure and vibrational energy levels of methyl derivatives of imidazo[4,5-c]pyridine, enhancing the understanding of its chemical properties (Lorenc et al., 2008).

Medicinal Chemistry Applications

- Synthesis of Biologically Active Compounds : The compound has been employed in the synthesis of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, potentially useful in medicinal chemistry for finding small molecules that adapt to biological targets (Schmid et al., 2006).

Advanced Synthesis Techniques

- Transition-Metal-Catalyzed Arylation : The compound has been used in transition-metal-catalyzed arylation via C–H bond activation, demonstrating its utility in advanced organic synthesis processes (Iaroshenko et al., 2012).

Green Chemistry Applications

- Eco-Friendly Synthesis Approaches : There has been a focus on developing green chemistry approaches for synthesizing imidazo[4,5-b]pyridines, highlighting the compound's role in environmentally conscious chemical processes (Padmaja et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUVFALYBDURBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610632 |

Source

|

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine | |

CAS RN |

805316-72-7 |

Source

|

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)